molecular formula C12H12N2 B13598756 1-benzyl-4-ethenyl-1H-pyrazole

1-benzyl-4-ethenyl-1H-pyrazole

Cat. No.: B13598756
M. Wt: 184.24 g/mol
InChI Key: LXTAEFIRIZIOSE-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and an ethenyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with 4-ethenyl-3-oxobutanoic acid under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-ethenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-ethenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and kinases.

    Pathways: Inhibition of COX enzymes leads to reduced production of prostaglandins, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

1-Benzyl-4-ethenyl-1H-pyrazole can be compared with other similar compounds:

    1-Benzyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and biological activity.

    4-Ethenyl-1H-pyrazole: Lacks the benzyl group, affecting its chemical properties and applications.

    1-Benzyl-4-iodo-1H-pyrazole:

Uniqueness: The presence of both benzyl and ethenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-benzyl-4-ethenylpyrazole

InChI

InChI=1S/C12H12N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h2-9H,1,10H2

InChI Key

LXTAEFIRIZIOSE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(N=C1)CC2=CC=CC=C2

Origin of Product

United States

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